5'-Fluoro-2'-(1-piperidyl)acetophenone
Description
5'-Fluoro-2'-(1-piperidyl)acetophenone is a synthetic acetophenone derivative with a fluorine atom at the 5' position and a 1-piperidyl (piperidine) group at the 2' position of the aromatic ring. Its molecular formula is C₁₃H₁₆FNO, with a molecular weight of 221.27 g/mol. The compound combines the acetophenone backbone—a ketone functional group attached to a benzene ring—with substituents that modulate its physicochemical and biological properties.
The fluorine atom introduces electron-withdrawing effects, influencing reactivity and interactions with biological targets, while the piperidine group (a six-membered amine ring) enhances solubility in polar solvents and may facilitate binding to enzymes or receptors in pharmacological contexts.
Properties
Molecular Formula |
C13H16FNO |
|---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
1-(5-fluoro-2-piperidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C13H16FNO/c1-10(16)12-9-11(14)5-6-13(12)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
KKZIVOMTVXGYBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluoro-2’-(1-piperidyl)acetophenone typically involves the reaction of 5-fluoro-2-nitroacetophenone with piperidine under specific conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon (Pd/C). The nitro group is reduced to an amine, which then reacts with piperidine to form the desired product .
Industrial Production Methods
Industrial production methods for 5’-Fluoro-2’-(1-piperidyl)acetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5’-Fluoro-2’-(1-piperidyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
5’-Fluoro-2’-(1-piperidyl)acetophenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5’-Fluoro-2’-(1-piperidyl)acetophenone involves its interaction with specific molecular targets. The compound’s fluorine atom and piperidine ring contribute to its binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 5'-Fluoro-2'-(1-piperidyl)acetophenone with structurally related compounds:
Pharmacological and Chemical Reactivity
- Electron Effects: Fluorine’s electron-withdrawing nature increases the electrophilicity of the ketone group, enhancing reactivity in nucleophilic additions or reductions compared to non-halogenated acetophenones. In reduction reactions (e.g., catalytic hydrogenation), ketones with bulky substituents (e.g., piperidine) may exhibit slower reaction rates compared to simpler analogs like 5'-Fluoro-2'-methylacetophenone .
- This contrasts with trifluoromethyl-substituted analogs, which are more commonly associated with antimicrobial or receptor-antagonist activities . Hydroxy-substituted derivatives (e.g., 5'-Fluoro-2'-hydroxyacetophenone) exhibit antioxidant and antimutagenic properties but may undergo rapid metabolic sulfation, limiting bioavailability compared to amine-containing derivatives .
Biological Activity
5'-Fluoro-2'-(1-piperidyl)acetophenone is a chemical compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a fluorine atom and a piperidyl group, has been studied for its interactions with various biological targets, including enzymes and receptors. This article provides an in-depth examination of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFN\O, with a molecular weight of approximately 223.26 g/mol. The compound features:
- Fluorine Substituent : Enhances lipophilicity and potential bioactivity.
- Piperidyl Group : Known for improving interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities.
- Anticancer Potential : Studies suggest that derivatives of this compound may induce apoptosis in cancer cells.
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Inhibits growth of various bacterial strains | |
| Antifungal | Exhibits antifungal properties against fungi | |
| Anticancer | Induces apoptosis in cancer cell lines |
The biological activity of this compound is believed to involve:
- Enzyme Interaction : The compound may act as an inhibitor or activator for specific enzymes, modulating biochemical pathways.
- Receptor Binding : Its structural features allow it to bind effectively to various receptors, influencing cellular responses.
Case Study 1: Anticancer Activity
A study conducted on derivatives of piperidinyl acetophenones revealed that compounds similar to this compound showed significant cytotoxicity against breast cancer cell lines (T47D). The IC values were reported as follows:
| Compound | IC (µM) | Reference |
|---|---|---|
| This compound | Not specified | Ongoing Research |
| Positive Control (Doxorubicin) | 0.33 |
The study indicated that the presence of the piperidyl group enhances the anticancer properties compared to other derivatives.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various piperidinyl compounds demonstrated that those with fluorinated substituents exhibited enhanced antimicrobial activity. The results are summarized below:
| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| Control (Standard Antibiotic) | Staphylococcus aureus | 20 |
This data suggests that while the compound shows promise, further optimization may be required to enhance its efficacy.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence and position of substituents like fluorine significantly affect the compound's interaction with biological targets.
- Piperidine Influence : The piperidine ring enhances bioactivity through improved binding affinity to receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
